molecular formula C11H11NO3 B8104899 Ethyl 2-methylbenzo[d]oxazole-7-carboxylate

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate

Cat. No. B8104899
M. Wt: 205.21 g/mol
InChI Key: IKDOHVDEPCMAIR-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

A solution of 3-amino-2-hydroxybenzoic acid (1 g, 6.53 mmol), triethylorthoacetate (4 mL), and P-toluenesulfonic acid (40 mg) was heated at 100° C. for 18 hours. The reaction was concentrated in vacuo and the crude product was purified by flash column chromatography on silica gel with hexanes and EtOAc (30%) to afford ethyl 2-methylbenzo[d]oxazole-7-carboxylate (743) (1.27 g, 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](C(CC)(CC)C([O-])([O-])[O-])[CH3:13].[CH3:23][C:24]1C=CC(S(O)(=O)=O)=CC=1>>[CH3:12][C:13]1[O:11][C:3]2[C:4]([C:5]([O:7][CH2:23][CH3:24])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)O
Name
triethylorthoacetate
Quantity
4 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
40 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography on silica gel with hexanes and EtOAc (30%)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC=C2C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.